2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine is a useful research compound. Its molecular formula is C19H27N7 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.23279389 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Applications of Pyrazine Derivatives
Pyrazine, a key component in the chemical structure , has been identified as a crucial scaffold in various clinically used drugs. The presence of the pyrazine ring enhances biological activities when combined with other structures like pyrrole, pyrazole, imidazole, and triazole, among others. This indicates the importance of pyrazine derivatives in drug design and their wide range of therapeutic applications (Miniyar et al., 2013).
Role in Adenosine Receptor Antagonism
Compounds like the one , particularly those with a piperazine derivative of triazolotriazine and triazolopyrimidines, show significant affinity and selectivity for the adenosine A2A receptor. This is crucial in treating conditions like Parkinson's disease. The structure-activity relationship of these compounds highlights the potential in therapeutic applications, especially in neurodegenerative diseases (Peng et al., 2004).
Cardiovascular Agent Development
The triazolopyrimidine structure, when fused with heterocyclic systems like pyrrole and pyridine, shows promising results in coronary vasodilating and antihypertensive activities. This suggests the potential of such compounds in developing cardiovascular agents (Sato et al., 1980).
Cyclin-Dependent Kinase Inhibition
Compounds combining pyrazine and pyridine have been identified as potent cyclin-dependent kinase (CDK) inhibitors. This is significant in cancer therapy, as CDKs are crucial in cell cycle regulation. The molecular docking studies and the antiproliferative activity on tumor cell lines further underscore their potential in cancer treatment (Kuo et al., 2005).
Antimicrobial Applications
Novel 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines synthesized via iodine(III)-mediated oxidative approach have demonstrated potent antimicrobial properties. This suggests their application in addressing bacterial infections (Prakash et al., 2011).
Antihypertensive Properties
The synthesis of compounds like 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols, incorporating structures similar to the queried compound, has shown significant antihypertensive activity. This underscores the potential of such compounds in treating hypertension (Evans et al., 1983).
Novel Pyrrolidine Alkaloids
Research on Anacyclus pyrethrum has led to the discovery of new piperidine derivatives with diverse skeletons, indicating the potential of such compounds in pharmacological applications (Chen et al., 2018).
Anticancer Agents
Novel pyrazolo[3,4-b]pyridine derivatives with hydrazone and azole functionalities have shown promise as anticancer agents. This is particularly significant in the development of new treatment options for various cancers (Nagender et al., 2016).
特性
IUPAC Name |
2-[4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7/c1-2-10-24(9-1)14-18-22-23-19(26(18)16-3-4-16)15-5-11-25(12-6-15)17-13-20-7-8-21-17/h7-8,13,15-16H,1-6,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPDNLGLALJRRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=C(N2C3CC3)C4CCN(CC4)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。